Enhydrin Chlorohydrin: A Technical Guide to its Origin, Properties, and Biological Activity
Enhydrin Chlorohydrin: A Technical Guide to its Origin, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhydrin (B1240213) chlorohydrin, a sesquiterpenoid lactone, has emerged as a molecule of interest within the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery as a degradation product of enhydrin, its origin from Smallanthus sonchifolius, detailed experimental protocols for its generation and isolation, and an analysis of its biological activities. Quantitative data on its cytotoxicity is presented, and its potential mechanisms of action, including the modulation of key signaling pathways, are discussed. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of enhydrin chlorohydrin and related compounds.
Introduction
Sesquiterpene lactones are a diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. They are known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. Enhydrin chlorohydrin belongs to this class of compounds and is structurally related to enhydrin, a major sesquiterpenoid found in the leaves of Smallanthus sonchifolius (commonly known as yacon). This guide focuses on the scientific understanding of enhydrin chlorohydrin, from its chemical origins to its biological implications.
Discovery and Origin
Enhydrin chlorohydrin was identified as a degradation product of enhydrin, a natural product isolated from the leaves of Smallanthus sonchifolius.[1][2] The formation of enhydrin chlorohydrin occurs through the acid-catalyzed hydrolysis of enhydrin. This process suggests that traditional preparations of yacon leaves, such as herbal teas, may facilitate the conversion of enhydrin into its various degradation products, including the chlorohydrin derivative.
Chemical Structure and Properties:
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Molecular Formula: C23H29ClO10[3]
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IUPAC Name: methyl 9-acetoxy-10-(3-chloro-2-hydroxy-2-methyl-butanoyl)oxy-4-methyl-12-methylene-13-oxo-3,14-dioxatricyclo[9.3.0.0^{2,4}]tetradec-7-ene-8-carboxylate[3]
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Classification: Sesquiterpenoid[3]
Experimental Protocols
Formation and Isolation of Enhydrin Chlorohydrin from Enhydrin
The following protocol details the laboratory procedure for the degradation of enhydrin to produce and isolate enhydrin chlorohydrin.[1]
Materials:
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Enhydrin (isolated from Smallanthus sonchifolius)
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Methanol (B129727) (MeOH)
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1 N Hydrochloric acid (HCl)
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Semi-preparative High-Performance Liquid Chromatography (HPLC) system
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ODS (Octadecylsilane) column
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Rotary evaporator
Procedure:
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Acid Hydrolysis: A solution of 100 mg of enhydrin in 100 mL of 70% methanol is prepared. The pH of the solution is adjusted to 4 with 1 N HCl.[1]
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Reflux: The acidified solution is refluxed for 24 hours. The progress of the hydrolysis is monitored by HPLC at intervals (e.g., 1, 2, 4, 12, and 24 hours).[1]
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Sample Preparation for Isolation: Once approximately 80% of the enhydrin is hydrolyzed, the reaction mixture is evaporated to dryness in vacuo.[1]
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Purification: The dried residue is redissolved and subjected to semi-preparative HPLC on an ODS column with 60% methanol in water as the mobile phase to yield the degradation products, including enhydrin chlorohydrin.[1]
Workflow for Enhydrin Degradation and Product Isolation
Caption: Workflow for the acid-catalyzed degradation of enhydrin and isolation of enhydrin chlorohydrin.
Biological Activity and Quantitative Data
Enhydrin chlorohydrin has demonstrated cytotoxic activity against human cancer cell lines. The following table summarizes the available quantitative data on the cytotoxicity of enhydrin and its degradation products against the MGC80-3 human gastric cancer cell line.[1]
| Compound | IC50 (µM) on MGC80-3 cells |
| Enhydrin | 10.8 |
| 6-deacetyldeepoxydihydroxyenhydrin | > 50 |
| deepoxydihydroxyenhydrin | 43.5 |
| Enhydrin chlorohydrin | 21.3 |
Table 1: Cytotoxicity of Enhydrin and its Degradation Products.[1]
The data indicates that while enhydrin is the most potent cytotoxic agent among the tested compounds, enhydrin chlorohydrin retains significant activity.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for enhydrin chlorohydrin has not been fully elucidated. However, based on the known activities of sesquiterpenoid lactones, it is likely to involve the induction of apoptosis and the modulation of key inflammatory and cell survival signaling pathways.
Apoptosis Induction
Sesquiterpenoid lactones are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Many sesquiterpenoid lactones are known to inhibit the NF-κB pathway, thereby promoting apoptosis and reducing inflammation. The α-methylene-γ-lactone moiety present in many of these compounds is thought to be crucial for this activity.
Caption: General mechanism of NF-κB pathway inhibition by sesquiterpenoid lactones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some sesquiterpenoid lactones have been shown to modulate the MAPK pathway, which can contribute to their cytotoxic effects.
Conclusion and Future Directions
Enhydrin chlorohydrin is a noteworthy sesquiterpenoid lactone derived from the degradation of enhydrin from Smallanthus sonchifolius. Its demonstrated cytotoxicity warrants further investigation into its therapeutic potential. Future research should focus on elucidating its specific molecular targets and detailed mechanisms of action. A comprehensive analysis of its effects on various cancer cell lines and in vivo models will be crucial in determining its viability as a lead compound for drug development. Furthermore, the synthesis of enhydrin chlorohydrin and its analogs could provide opportunities for structure-activity relationship studies to optimize its potency and selectivity.
References
- 1. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant, Soil and Environment: Yacon [Smallanthus sonchifolia (Poepp. et Endl.) H. Robinson] chemical composition and use - a review [pse.agriculturejournals.cz]
- 3. researchgate.net [researchgate.net]
